
5-bromo-N-phenylpyrimidin-2-amine
Overview
Description
5-bromo-N-phenylpyrimidin-2-amine: is an organic compound with the molecular formula C10H8BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position and a phenyl group attached to the nitrogen atom at the 2nd position of the pyrimidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-bromo-N-phenylpyrimidin-2-amine involves the reaction of 5-bromo-2-chloropyrimidine with aniline. The reaction is typically carried out in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like n-butanol. The mixture is stirred at elevated temperatures (110-120°C) overnight, followed by cooling and concentration to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N-phenylpyrimidin-2-amine can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under appropriate conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in a diverse array of substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Cancer Therapy
Inhibition of Autophagy and Induction of Apoptosis
Recent studies have identified 5-bromo-N-phenylpyrimidin-2-amine derivatives as novel inhibitors of UNC51-like kinase 1 (ULK1), a key regulator of autophagy. Inhibition of ULK1 has been shown to block autophagy and induce apoptosis in non-small cell lung cancer (NSCLC) cells. The compound demonstrated significant inhibitory activity against ULK1, leading to reduced cell proliferation in A549 cells, a common NSCLC cell line .
Structure-Activity Relationship (SAR)
The discovery involved synthesizing various derivatives and analyzing their structure-activity relationships. For instance, one derivative exhibited enhanced activity compared to others, indicating the importance of specific substituents on the pyrimidine ring for biological efficacy .
Neurodegenerative Diseases
Potential Treatment for Amyloid-Related Disorders
This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its unique structure allows it to interact with biological targets involved in amyloid formation, which is a hallmark of these disorders. Studies suggest that compounds with similar structures may help prevent or treat conditions associated with amyloid deposits .
Pharmacological Properties
Broad Spectrum of Activity
The compound exhibits a wide range of pharmacological activities beyond cancer treatment. Pyrimidine derivatives like this compound are known for their roles as building blocks in drug development due to their ability to form hydrogen bonds with biological targets. This characteristic makes them valuable in medicinal chemistry for developing new therapeutic agents against various diseases, including infections and metabolic disorders .
Data Tables
Case Study 1: Inhibition of ULK1 in NSCLC
A study focused on the synthesis of various derivatives of this compound highlighted its ability to inhibit ULK1 effectively. The most potent derivative led to significant reductions in cancer cell viability, demonstrating its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Research into the neuroprotective effects of similar pyrimidine compounds has shown promise in preventing neurodegeneration caused by amyloid plaques. The structural properties of this compound may contribute to similar effects, warranting further investigation into its therapeutic potential against neurodegenerative diseases .
Mechanism of Action
The exact mechanism of action of 5-bromo-N-phenylpyrimidin-2-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, some derivatives of 2-aminopyrimidine have been shown to inhibit enzymes or receptors involved in disease processes, such as kinases or other signaling proteins .
Comparison with Similar Compounds
- 5-bromo-2-(dimethylamino)pyrimidine
- 5-bromo-4-phenoxypyrimidine
- 5-bromo-2-chloropyrimidine
Comparison: 5-bromo-N-phenylpyrimidin-2-amine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties. Compared to other similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .
Biological Activity
5-Bromo-N-phenylpyrimidin-2-amine (CAS No. 886365-88-4) is a pyrimidine derivative notable for its diverse biological activities, particularly as an inhibitor of key cellular pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 5th position and a phenyl group attached to the nitrogen at the 2nd position of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 250.1 g/mol. The compound's structure facilitates interactions with various biomolecules, enhancing its potential therapeutic applications.
Target Pathways:
The primary target of this compound is the Unc-51 like autophagy activating kinase 1 (ULK1) , which plays a crucial role in initiating autophagy—a cellular degradation pathway essential for maintaining cellular homeostasis and survival.
Mode of Action:
Inhibition of ULK1 by this compound disrupts the autophagy process, leading to the accumulation of cellular waste and stress, ultimately resulting in apoptosis in certain cancer cell lines. This mechanism is particularly relevant in cancers where ULK1 is overexpressed, such as non-small cell lung cancer (NSCLC) .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer models. For instance, in vitro studies have shown that it significantly reduces the viability of NSCLC cells by blocking autophagy .
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity , particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively. In vitro assays revealed promising results against these pathogens .
Case Studies and Experimental Data
A series of studies have elucidated the structure-activity relationships (SAR) of this compound derivatives. Notably, modifications to the phenyl group have been shown to enhance or diminish biological activity, indicating that specific substitutions can optimize therapeutic effects .
Table 1: Summary of Biological Activities
Activity Type | Assessed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in NSCLC | |
Antimicrobial | Inhibits Trypanosoma and Plasmodium | |
Autophagy Inhibition | Blocks ULK1 activity |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests moderate bioavailability influenced by environmental factors such as pH. Dosage studies indicate that lower concentrations may exert therapeutic effects while higher doses could lead to toxicity, affecting vital organ functions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-bromo-N-phenylpyrimidin-2-amine?
- Methodology : A typical synthesis involves bromination of the pyrimidine core using reagents like N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (15–23°C). Post-reaction purification includes filtration, aqueous washing, and drying to yield the product (86% efficiency) . Alternative routes may involve substitution reactions, such as coupling phenylamine derivatives with brominated pyrimidine precursors under nucleophilic conditions.
Q. How is the compound’s purity and structural integrity validated?
- Methodology :
- Spectroscopy : , , and LC-MS confirm molecular structure and purity.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and planarity. For example, the pyrimidine ring in the title compound shows an RMS deviation of 0.007 Å from planarity, with bromine and amine groups coplanar to the ring .
Q. What analytical techniques are critical for studying hydrogen bonding interactions?
- Methodology : SC-XRD reveals intermolecular interactions (e.g., C–H⋯N, N–H⋯N). For instance, hydrogen bonds in the crystal lattice form 2D networks in the (011) plane, stabilizing the structure. Tables of hydrogen bond metrics (distance, angle) are essential for quantifying these interactions .
Advanced Research Questions
Q. How do substituent variations on the pyrimidine ring influence physicochemical properties?
- Methodology : Compare analogs via computational and experimental analyses. For example:
- Lipophilicity : Replacing the methyl group in 5-bromo-N-methylpyrimidin-2-amine with bulkier substituents (e.g., isopropyl) alters bioavailability due to increased hydrophobicity .
- Electronic Effects : Bromine at position 5 enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
Q. What crystallographic parameters are critical for refining the molecular structure?
- Methodology : Use SHELX software (SHELXL, SHELXS) for structure solution and refinement. Key parameters include:
- R factor : A low R factor (e.g., 0.056 in ) indicates high data-to-model agreement.
- Displacement parameters : Anisotropic refinement of heavy atoms (Br) ensures accurate thermal motion modeling .
Q. How can computational modeling predict biological activity?
- Methodology :
- Docking studies : Screen derivatives against target proteins (e.g., enzymes, receptors) using software like AutoDock. For example, pyrimidine derivatives with halogen substituents show enhanced binding affinity due to hydrophobic interactions .
- QSAR : Correlate substituent properties (e.g., Hammett σ values) with antibacterial or antifungal activity observed in analogs .
Q. What strategies resolve contradictions in reported biological activities of analogs?
- Methodology :
- Dose-response assays : Validate activity across multiple concentrations to account for threshold effects.
- Structural benchmarking : Compare crystal structures (e.g., dihedral angles, hydrogen bonding motifs) to identify conformation-dependent activity differences. For example, polymorphic forms of related compounds exhibit varying N–H⋯N bond lengths (2.940–2.982 Å), impacting stability and bioactivity .
Properties
IUPAC Name |
5-bromo-N-phenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNKPOBYNQYDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408571 | |
Record name | 5-bromo-N-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-88-4 | |
Record name | 5-Bromo-N-phenyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-N-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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